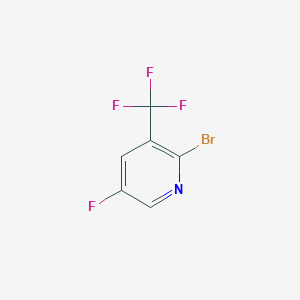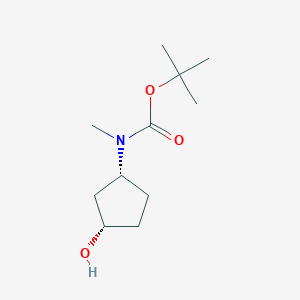
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate” is a complex organic compound. The “tert-Butyl” part refers to a four-carbon alkyl radical or substituent group with a general chemical formula of −C4H9 . The “N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate” part indicates that the compound contains a cyclopentyl group (a ring of five carbon atoms) with a hydroxyl (-OH) group at the 3rd position, and a carbamate group (a functional group derived from carbamic acid) where one of the hydrogens is replaced by a methyl group (-CH3) and the other by the tert-butyl group .
Synthesis Analysis
The synthesis of compounds similar to “tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate” involves the use of tert-butyl groups as they are very bulky and used in chemistry for kinetic stabilization . A preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of “tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate” can be analyzed using techniques like NMR spectroscopy . The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis
The tert-butyl group in the compound can influence the progress of a chemical reaction, a phenomenon known as the Thorpe–Ingold effect . The tert-butoxide is a strong, non-nucleophilic base in organic chemistry. It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .科学的研究の応用
Environmental Behavior and Fate
Decomposition Techniques : Research has explored the decomposition of MTBE, a compound similar to tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate, using radio frequency (RF) plasma reactors. This method demonstrates the feasibility of decomposing MTBE into simpler compounds like methane, ethylene, and ethane, highlighting a potential pathway for mitigating environmental contamination from tert-butyl compounds (Hsieh et al., 2011).
Biodegradation and Bioremediation : Studies on MTBE biodegradation under aerobic and anaerobic conditions reveal the potential for microbial remediation. The research indicates that MTBE can be degraded by various microorganisms, either as a primary carbon source or through cometabolism, offering insights into the bioremediation potential of related tert-butyl compounds (Fiorenza & Rifai, 2003).
Toxicological Assessments and Environmental Impact
- Toxicity and Human Exposure : Investigation into the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including derivatives of tert-butyl compounds, suggests that while some may exhibit hepatic toxicity or endocrine-disrupting effects, comprehensive assessments are needed to fully understand their impact on human health (Liu & Mabury, 2020).
Advanced Separation Processes
- Three-Phase Partitioning (TPP) : TPP is highlighted as an innovative nonchromatographic bioseparation technology for extracting, separating, and purifying bioactive molecules. This method's application to tert-butyl compounds could provide a green, efficient, and economical approach for isolating specific compounds from complex mixtures, demonstrating TPP's versatility in scientific research applications (Yan et al., 2018).
Safety and Hazards
The safety data sheet for tert-butanol, a related compound, indicates that it is a hazardous substance. It is flammable, causes skin irritation, and may cause respiratory irritation. It is advised to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .
作用機序
Target of Action
The primary targets of “tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
The biochemical pathways affected by “this compound” are currently unknown . As research progresses, it is expected that the affected pathways and their downstream effects will be identified.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.
特性
IUPAC Name |
tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREITKHLXHZJEE-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
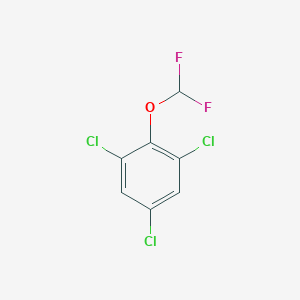
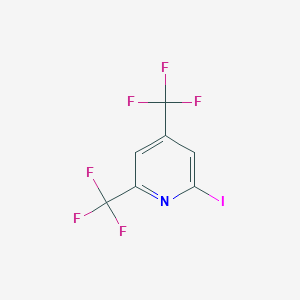
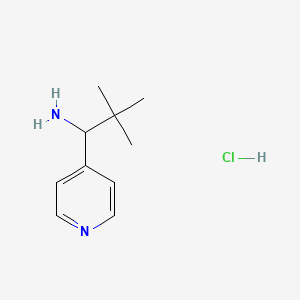
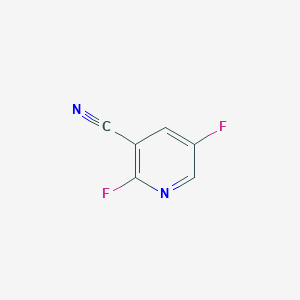

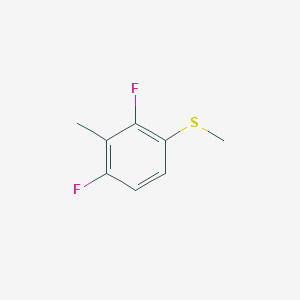
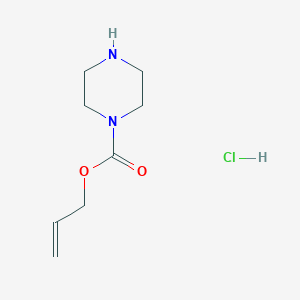
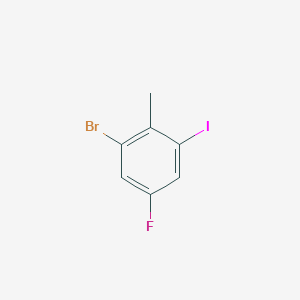
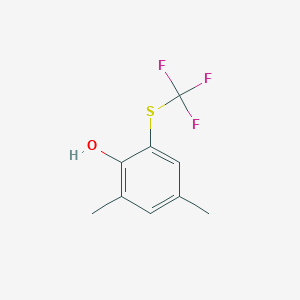
![(R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B6314518.png)
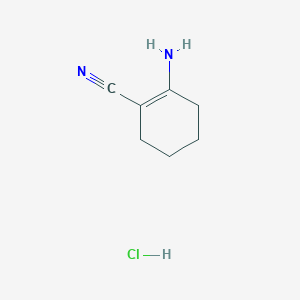
![8-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6314535.png)
